molecular formula C16H15N3O B2995985 4-(2-Methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile CAS No. 338966-39-5

4-(2-Methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile

Cat. No.: B2995985
CAS No.: 338966-39-5
M. Wt: 265.316
InChI Key: RXBZZUBZRCBRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile is a 1,4-dihydropyridine (DHP) derivative characterized by a 2-methoxyphenyl substituent at position 4, methyl groups at positions 2 and 6, and dicarbonitrile groups at positions 3 and 4. This article compares this compound with structurally analogous DHPs, focusing on synthesis, structural features, physicochemical properties, and biological activities.

Properties

IUPAC Name

4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-10-13(8-17)16(14(9-18)11(2)19-10)12-6-4-5-7-15(12)20-3/h4-7,16,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBZZUBZRCBRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C#N)C2=CC=CC=C2OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization under acidic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to maximize yield and purity while minimizing by-products. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide or potassium iodide.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Generation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it valuable in the development of new chemical entities.

Biology: In biological research, 4-(2-Methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile is studied for its potential biological activities. It may serve as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its pharmacological properties. It may be used in the design of drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers or coatings. Its unique properties may enhance the performance of these materials.

Mechanism of Action

The mechanism by which 4-(2-Methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile exerts its effects involves interactions with molecular targets and pathways. The cyano groups and methoxyphenyl moiety play crucial roles in binding to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Table 1: Substituent Variations in DHP Derivatives

Compound Name 4-Position Substituent 3,5-Position Groups Additional Features Reference ID
Target Compound 2-Methoxyphenyl Dicarbonitrile Flattened-boat DHP conformation
4-(4-Chlorophenyl) DHP (Dimethyl ester) 4-Chlorophenyl Dicarboxylate (ester) Lipophilic Cl substituent
Tris-DHP linked to triazine core Triazine-linked aldehydes Dicarbonitrile Star-shaped macromolecular design
4-(3-Triazolylphenyl) DHP Triazole-functionalized aryl Dicarbonitrile Antimicrobial activity
4-(4-Fluorophenyl) DHP 4-Fluorophenyl Dicarbonitrile Enhanced electronic effects

Key Observations :

  • Substituent Electronic Effects : The 2-methoxyphenyl group in the target compound introduces electron-donating methoxy (-OMe) effects, contrasting with electron-withdrawing groups (e.g., Cl in , F in ). Nitrile groups at 3,5 positions enhance electron deficiency in the DHP ring compared to ester groups .
  • Conformational Flexibility : The target compound adopts a flattened-boat conformation, a common feature in DHPs, but steric bulk from substituents (e.g., triazine in ) can alter ring puckering .

Key Observations :

  • The Hantzsch reaction dominates DHP synthesis, enabling modular substitution .
  • Click chemistry (e.g., triazole formation) introduces bioorthogonal functionality, enhancing biological targeting .

Physicochemical Properties

Table 3: Spectral and Physical Data

Compound IR Peaks (cm⁻¹) NMR Shifts (¹H, δ ppm) Solubility
Target Compound 2194 (C≡N), 1652 (C=O) 2.34 (s, CH₃), 5.25 (s, H4) Low (non-polar)
4-(4-Chlorophenyl) DHP 1700 (C=O ester) 2.30 (s, CH₃), 7.40 (d, Ar-H) Moderate
Triazole-linked DHP 3248 (N-H), 2194 (C≡N) 4.36 (s, CH₂), 8.94 (s, Ar-H) Variable

Key Observations :

  • Nitrile groups (C≡N) in the target compound yield strong IR peaks (~2194 cm⁻¹), distinct from ester C=O stretches (~1700 cm⁻¹) .
  • The 2-methoxyphenyl group in the target compound contributes to lower solubility compared to polar triazole derivatives .

Table 4: Reported Bioactivities

Compound Type Activity Mechanism/Target Reference ID
Target Compound Not explicitly reported N/A
Tris-DHP-triazine hybrids Anticancer (Alk. phosphatase inhibition) DNA damage-induced apoptosis
Triazole-linked DHPs Antimicrobial (MIC: 8–32 µg/mL) Bacterial growth inhibition
4-(4-Chlorophenyl) DHP Calcium channel blocking Vascular smooth muscle relaxation

Key Observations :

  • Structural modifications significantly alter bioactivity.
  • The target compound’s 2-methoxyphenyl group may enhance blood-brain barrier penetration, though specific pharmacological data are lacking .

Computational Studies

  • DFT Analysis : The target compound’s flattened-boat conformation optimizes π-π stacking and hydrogen bonding (N–H⋯O), critical for crystal packing .
  • Molecular Docking : GOLD program simulations predict that triazole-linked DHPs bind bacterial enzymes via H-bonding and hydrophobic interactions .

Biological Activity

The compound 4-(2-Methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile belongs to the class of 1,4-dihydropyridines (DHPs), which are known for their diverse pharmacological activities. DHPs have been extensively studied for their potential in treating various diseases, including cardiovascular conditions and cancer. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H15N3O2
  • PubChem CID : 614332

Cardiovascular Effects

Research indicates that DHPs exhibit significant cardiovascular effects due to their ability to act as calcium channel blockers. They help in reducing blood pressure and improving blood flow. The specific compound under discussion has shown promise in this area, potentially aiding in the treatment of hypertension and related disorders .

Anticancer Properties

Recent studies have highlighted the anticancer potential of DHP derivatives. For instance, a study evaluated the cytotoxic effects of various DHP compounds on cancer cell lines such as HeLa and MCF-7. The findings demonstrated that certain DHP derivatives induced apoptosis through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest at the G1 phase by inhibiting cyclin-dependent kinases (CDK4/6) .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedIC50 Value (µM)Reference
Anticancer4d28.3
Cardiovascular4-(2-Methoxyphenyl)-2,6-dimethyl-1,4-DHPNot specified
Enzyme InhibitionVarious DHPs0.49 - 8.8

Apoptosis Induction

In a specific study involving a library of DHP compounds, one analog (referred to as 4d ) was shown to induce apoptosis in cancer cells effectively. This was confirmed through fluorescence microscopy techniques using staining agents like propidium iodide (PI) and DAPI . The compound's ability to halt the cell cycle at the G0/G1 phase was particularly noteworthy.

The biological activities of this compound can be attributed to several mechanisms:

  • Calcium Channel Blockade : By inhibiting calcium influx into cells, it promotes vasodilation and reduces cardiac workload.
  • Induction of Apoptosis : The generation of ROS leads to mitochondrial dysfunction, which is crucial for triggering apoptosis in cancer cells.
  • Enzymatic Inhibition : Certain derivatives have shown potent inhibitory activity against enzymes such as human tissue non-specific alkaline phosphatase (h-TNAP), with IC50 values significantly lower than standard inhibitors .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(2-Methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile, and what factors influence reaction yields?

The compound is synthesized via a modified Hantzsch reaction, involving cyclocondensation of 2-methoxybenzaldehyde, β-ketoesters (e.g., methyl acetoacetate), and ammonium acetate. Key parameters include:

  • Solvent : Ethanol or methanol under reflux (6–12 hours) yields 70–85% .
  • Catalysts : Acidic catalysts (e.g., p-toluenesulfonic acid) enhance cyclization efficiency.
  • Purification : Recrystallization in ethanol/water (1:1) achieves >95% purity . Microwave-assisted synthesis reduces reaction time to 30–45 minutes with comparable yields .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • NMR : ¹H NMR identifies the N-H proton (δ 8.2–8.5 ppm, broad singlet) and methoxy group (δ 3.7–3.9 ppm). ¹³C NMR confirms nitrile carbons (δ 115–120 ppm) .
  • IR : Nitrile stretches (2220–2240 cm⁻¹) and N-H bends (1550–1600 cm⁻¹) .
  • X-ray crystallography : Resolves the boat conformation of the dihydropyridine ring and intermolecular C-H···N interactions (2.85–3.10 Å) .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) predict electronic properties and bioactivity?

  • Methodology : B3LYP/6-311++G(d,p) basis set calculates frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), revealing electron-deficient nitrile groups and electron-rich methoxyphenyl moiety .
  • Molecular docking : AutoDock Vina simulations against L-type calcium channels (PDB: 1T3S) show binding affinity (-9.2 kcal/mol) via interactions with Glu1117 and Asn1136 residues. Enhanced planarity of the dihydropyridine ring improves binding compared to nifedipine analogs .

Q. How to resolve discrepancies between experimental and computational spectroscopic data?

  • Solvent effects : Use the IEFPCM model with explicit methanol molecules to refine NMR shift calculations.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H···H: 58%, C···H: 22%) affecting solid-state NMR .
  • Validation : A correlation coefficient >0.95 between experimental and computed shifts (B3LYP/6-31G(d,p) with GIAO method) confirms model accuracy .

Q. What advanced crystallographic methods analyze supramolecular interactions?

  • High-resolution X-ray diffraction (Mo Kα, 100 K) identifies weak C-H···N (2.85–3.10 Å) and π-π stacking (3.4–3.6 Å) .
  • Energy framework analysis (CE-B3LYP/6-31G(d)) reveals electrostatic stabilization along the crystallographic b-axis, influenced by methoxy group orientation .
  • Hirshfeld surfaces : Visualize contact contributions (e.g., O···H: 12%) and quantify crystal packing stability .

Methodological Notes

  • Synthesis : Optimize substituent effects by varying aldehydes (e.g., 4-chlorophenyl in ).
  • Computational Tools : Gaussian 09 for DFT; Mercury for crystallographic visualization .
  • Biological Evaluation : Use patch-clamp assays to validate calcium channel blocking activity, referencing structural analogs in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.